

SL 0101-1: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B7826142

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Introduction

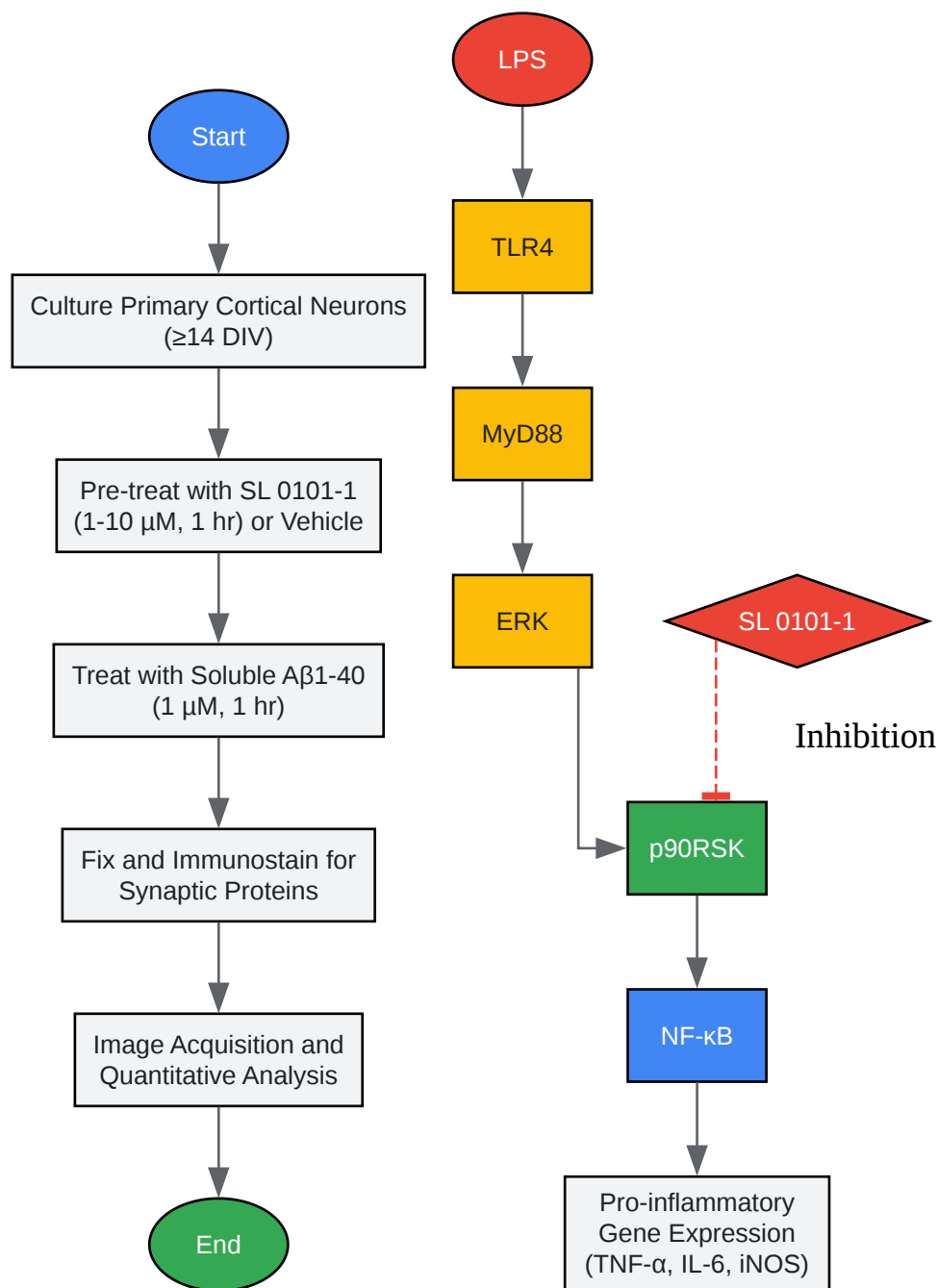
SL 0101-1 is a cell-permeable, selective, and reversible ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK).[1][2] It specifically targets the N-terminal kinase domain of RSK1 and RSK2, playing a crucial role in the modulation of the MAPK/ERK signaling pathway.[2] This pathway is integral to a variety of cellular processes, including cell growth, proliferation, survival, and motility.[3] Dysregulation of the ERK/RSK signaling cascade has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and neuroinflammation, making **SL 0101-1** a valuable tool for neuroscience research.[1][2]

This document provides detailed application notes and protocols for the use of **SL 0101-1** in key areas of neuroscience research, based on available scientific literature.

Mechanism of Action

SL 0101-1 exerts its effects by inhibiting p90RSK, a family of serine/threonine kinases that act as downstream effectors of the ERK1/2 signaling pathway. The ERK/RSK pathway is activated by a wide range of extracellular stimuli, including growth factors and neurotransmitters. Upon activation, RSK phosphorylates numerous substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and cellular function. By inhibiting RSK, **SL 0101-1** allows

researchers to dissect the specific roles of this kinase in various neuronal processes and disease models.



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References

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- 2. The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer's Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
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